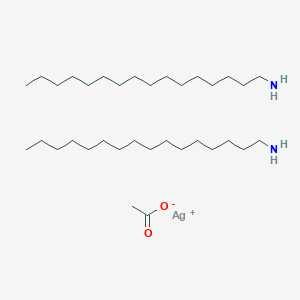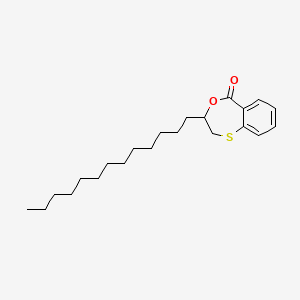![molecular formula C34H32N2O4 B15162404 (7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[45]decane-6-carboxylate is a complex organic compound characterized by its spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor with the necessary functional groups.
Introduction of Benzyl Groups: Benzylation reactions using benzyl halides and a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction Steps: To introduce the oxo group, selective oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be employed.
Final Functionalization: The carboxylate group can be introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors for better control over reaction conditions.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Nucleophilic substitution reactions at the benzyl positions.
Hydrolysis: Hydrolysis of the ester or amide groups to form carboxylic acids.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4.
Reduction: NaBH4 or LiAlH4.
Substitution: Benzyl halides with bases like NaH or K2CO3.
Hydrolysis: Acidic or basic conditions using HCl or NaOH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl groups can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit interesting biological activities due to its structural features. It could be investigated for potential pharmacological properties, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of (7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirocyclic Compounds: Compounds with similar spirocyclic structures.
Benzyl Derivatives: Compounds with benzyl groups.
Oxo Compounds: Compounds containing oxo groups.
Uniqueness
What sets (7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[45]decane-6-carboxylate apart is its combination of multiple functional groups within a spirocyclic framework
Propriétés
Formule moléculaire |
C34H32N2O4 |
|---|---|
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
benzyl (7R,8S)-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C34H32N2O4/c37-32-34(21-22-35(25-34)23-26-13-5-1-6-14-26)36(33(38)39-24-27-15-7-2-8-16-27)30(28-17-9-3-10-18-28)31(40-32)29-19-11-4-12-20-29/h1-20,30-31H,21-25H2/t30-,31+,34?/m1/s1 |
Clé InChI |
AQEIEPZEOOPUSL-LSABIWSESA-N |
SMILES isomérique |
C1CN(CC12C(=O)O[C@H]([C@H](N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6 |
SMILES canonique |
C1CN(CC12C(=O)OC(C(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


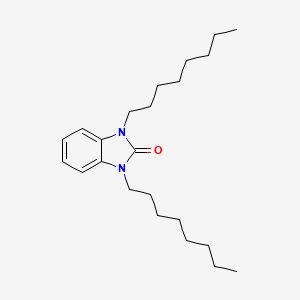
![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
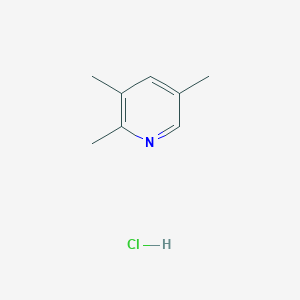
![5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B15162351.png)
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
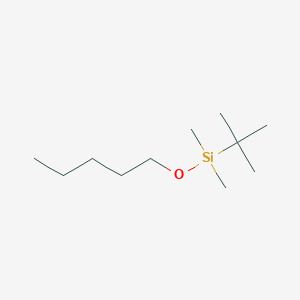
![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)

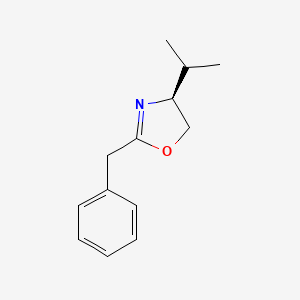
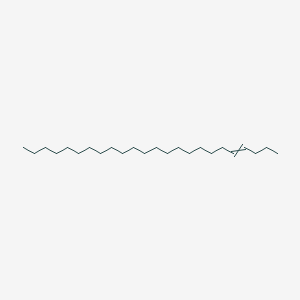
![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
